molecular formula C20H18N2O3S2 B2975026 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941911-99-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2975026
CAS No.: 941911-99-5
M. Wt: 398.5
InChI Key: JBMKNZZLUMTVEZ-UHFFFAOYSA-N
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Description

“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzyl group attached to a tetrahydroquinoline ring, which is further connected to a thiophene sulfonamide group . The compound is likely to be a part of the nitrogen-rich heterocyclic compounds, which constitute a major portion of naturally occurring and biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . A similar compound, 2-oxo-1,2,3,4-tetrahydropyrimidines, has been synthesized through the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . The synthesis process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .

Scientific Research Applications

Antioxidant and Fluorescent Properties

Research involving 1,4-benzoquinone linked N-formyl derivatives, closely related to the structure of the specified compound, has highlighted their potential in exhibiting antioxidant activity and fluorescent properties. This investigation provides insights into the multifunctional applications of such compounds, suggesting their utility in biochemical assays and possibly in the development of therapeutic agents with antioxidant capabilities (Ramya et al., 2017).

Inhibitory Activity on Enzymes

The inhibitory effects of tetrahydroisoquinoline derivatives on phenylethanolamine N-methyltransferase (PNMT) highlight another significant area of research. Such compounds are studied for their potential in modulating epinephrine biosynthesis, which can be critical in developing treatments for disorders associated with catecholamine synthesis (Blank et al., 1980).

Diuretic and Antihypertensive Agents

A series of N-substituted benzene sulfonamide derivatives have been evaluated for their diuretic and antihypertensive activities. Such research underscores the potential of sulfonamide derivatives in managing conditions like hypertension, offering a foundation for the development of new therapeutic agents (Rahman et al., 2014).

Synthesis of Heterocycles and Catalysis

The chemical reactivity of sulfonamides has been harnessed in synthesizing heterocyclic compounds, such as tetrahydroquinolines and indolines, through reactions with benzynes. This research area is pivotal for the synthesis of complex molecules that can serve as key intermediates in pharmaceutical synthesis (Wang et al., 2018).

Carbonic Anhydrase Inhibitors

The exploration of aromatic sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes is a notable application, given the role of these enzymes in physiological processes such as respiration and ion transport. Such inhibitors have potential therapeutic applications in conditions like glaucoma and edema (Supuran et al., 2013).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-19-11-8-16-13-17(21-27(24,25)20-7-4-12-26-20)9-10-18(16)22(19)14-15-5-2-1-3-6-15/h1-7,9-10,12-13,21H,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKNZZLUMTVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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